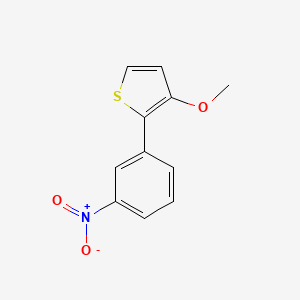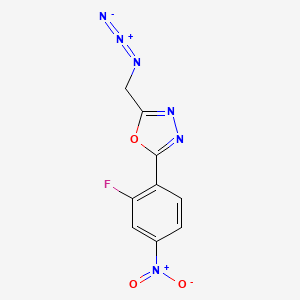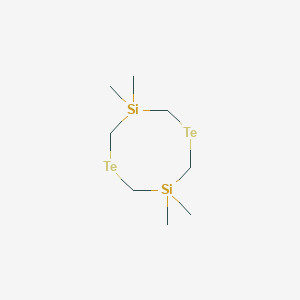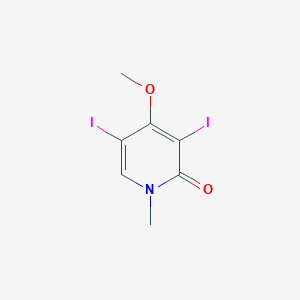![molecular formula C13H17N3O4 B12623989 N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine CAS No. 919772-01-3](/img/structure/B12623989.png)
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine is a compound with the molecular formula C13H17N3O4 It is a derivative of alanine, an amino acid, and contains a benzoyl group and a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine typically involves the reaction of 4-aminobenzoyl chloride with L-alanine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with 2-aminoethylamine to yield the final product. The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl and carbamoyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine
- N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-tyrosine
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine is unique due to its specific structure, which combines the properties of alanine with the functional groups of benzoyl and carbamoyl. This unique combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
919772-01-3 |
|---|---|
Molekularformel |
C13H17N3O4 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17N3O4/c1-8(13(19)20)16-12(18)10-4-2-9(3-5-10)11(17)15-7-6-14/h2-5,8H,6-7,14H2,1H3,(H,15,17)(H,16,18)(H,19,20)/t8-/m0/s1 |
InChI-Schlüssel |
JVWCDPMLEDEHQH-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NCCN |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12623907.png)
![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12623914.png)
![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)


![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)



methanone](/img/structure/B12623973.png)
![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)

